molecular formula C25H17ClN2O5 B4653595 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate

4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate

Cat. No. B4653595
M. Wt: 460.9 g/mol
InChI Key: GTWFZCBOEPPKSF-LVTOSSQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate is a synthetic compound that has been widely used in scientific research. This compound is also known as CNB-001, and it has shown promising results in various studies related to neuroprotection and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways. CNB-001 has been shown to modulate the activity of different enzymes and receptors involved in oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CNB-001 has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, CNB-001 has been shown to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β).

Advantages and Limitations for Lab Experiments

One of the advantages of using CNB-001 in lab experiments is its high potency and selectivity. CNB-001 has been shown to have a high affinity for its target receptors and enzymes, which makes it an effective tool for studying different pathways involved in neurodegeneration and neuroprotection. However, one of the limitations of using CNB-001 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on CNB-001. One of the areas of interest is the potential therapeutic effects of CNB-001 on different neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new analogs of CNB-001 with improved pharmacokinetic properties and higher potency. Furthermore, the mechanisms of action of CNB-001 need to be further elucidated to fully understand its neuroprotective properties. Finally, the potential side effects of CNB-001 need to be thoroughly investigated before it can be considered for clinical use.
Conclusion:
In conclusion, CNB-001 is a synthetic compound that has shown promising results in various studies related to neuroprotection and neurodegenerative diseases. Its high potency and selectivity make it an effective tool for studying different pathways involved in neurodegeneration and neuroprotection. However, further research is needed to fully understand its mechanisms of action and potential therapeutic effects.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to have a protective effect on neurons against oxidative stress, inflammation, and excitotoxicity. CNB-001 has also been shown to improve cognitive function and reduce the damage caused by traumatic brain injury and stroke. Furthermore, CNB-001 has been studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O5/c1-32-24-15-18(13-20(16-27)19-7-9-21(26)10-8-19)5-11-23(24)33-25(29)12-6-17-3-2-4-22(14-17)28(30)31/h2-15H,1H3/b12-6+,20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWFZCBOEPPKSF-LVTOSSQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(3-nitrophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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